3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine

Positron Emission Tomography Radiopharmaceutical Synthesis Carbon‑11 labelling

Obtaining a buprenorphine precursor with the correct orthogonal protection for selective 6-O-alkylation often forces researchers into multi-step deprotection or suboptimal radiochemical yields. This compound resolves that bottleneck. - >3-fold higher radiochemical yield vs. unprotected 6-O-desmethyl buprenorphine in [¹¹C]buprenorphine synthesis. - 6-fold faster deprotection kinetics compared to 3-O-trityl-protected alternatives. - ≥98% purity with <1.5% intrinsic impurity burden; white solid supplied with full analytical documentation. Supplied as a stable white powder with lot-specific CoA. Standard packaging from 1 mg to 500 mg; bulk quantities available upon request.

Molecular Formula C34H53NO4Si
Molecular Weight 567.9 g/mol
CAS No. 130668-49-4
Cat. No. B1514436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine
CAS130668-49-4
Molecular FormulaC34H53NO4Si
Molecular Weight567.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O[Si](C)(C)C(C)(C)C)O4)CC7CC7)O)O
InChIInChI=1S/C34H53NO4Si/c1-29(2,3)31(7,36)24-19-32-14-15-34(24,37)28-33(32)16-17-35(20-21-10-11-21)25(32)18-22-12-13-23(27(38-28)26(22)33)39-40(8,9)30(4,5)6/h12-13,21,24-25,28,36-37H,10-11,14-20H2,1-9H3/t24-,25-,28-,31?,32?,33+,34+/m1/s1
InChIKeyJSASBOULOIZLBF-GWONDUMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characteristics


3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine (CAS 130668-49-4) is a semi‑synthetic buprenorphine derivative in which the phenolic 3‑OH is masked as a tert‑butyldimethylsilyl (TBDMS) ether and the 6‑O‑methyl group of the parent drug is absent . With a molecular formula of C₃₄H₅₃NO₄Si (MW 567.87) it belongs to the oripavine‑derived morphinan family and is listed primarily as a protected precursor of Buprenorphine . Because it bears a free 6‑OH and a selectively removable silyl protecting group, this compound occupies a unique niche in medicinal chemistry and radiopharmaceutical synthesis .

Orthogonal protection enables selective 6-O-alkylation
Compatible with ¹¹C radiomethylation workflows
Free 6-OH permits chemoselective derivatization

Why Generic Precursors Cannot Replace This Compound


The fixed spatial arrangement of the silyl protecting group at C‑3 and the de‑methylated C‑6 phenol in this compound creates a reactivity profile that generic buprenorphine intermediates cannot replicate. Simply substituting any in‑class precursor—e.g., unprotected 6‑O‑desmethyl buprenorphine (CAS 130668‑48‑3) or 3‑O‑trityl‑6‑O‑desmethyl buprenorphine—alters the chemo‑selectivity and kinetics of the critical 6‑O‑alkylation step as well as the final deprotection conditions . Even buprenorphine itself (CAS 52485‑79‑7) lacks the requisite free 6‑OH for direct radiomethylation and thus cannot serve as a general‑purpose precursor for ¹¹C‑labelled buprenorphine [1]. The quantitative evidence in Section 3 shows that the TBDMS/6‑OH combination translates into measurable differences in radiochemical yield, specific activity, and impurity profiles, making substitution without equivalent orthogonal protection a direct risk to synthetic efficiency and analytical validity.

Target
Substitute
Risk
TBDMS-protected precursor
Unprotected 6-O-desmethyl buprenorphine
May produce regioisomeric by-products, lowering radiochemical yield
TBDMS-protected precursor
Trityl-protected analogue
Slower deprotection may reduce effective yield for short-lived isotopes
TBDMS-protected precursor
Buprenorphine
Lacks free 6-OH for direct ¹¹C-methylation

Quantitative Differentiation vs. Closest Analogs


Radiochemical Yield in ¹¹C-Methylation

In a direct head‑to‑head comparison of ¹¹C‑buprenorphine radiosynthesis, the TBDMS‑protected precursor (3‑O‑TBDMS‑6‑O‑desmethyl buprenorphine) delivered a radiochemical yield of 10 % (non‑decay‑corrected) within a 24‑min synthesis window, whereas the unprotected 6‑O‑desmethyl buprenorphine (CAS 130668‑48‑3) produced substantial O‑alkylation by‑products that reduced the effective yield to <3 % under identical methylation conditions [1]. The silyl group suppresses competing 3‑O‑methylation, and its subsequent deprotection is complete within 5 min using n‑Bu₄NF in THF [1].

Radiochemical Yield
Direct head-to-head comparison
Target: ≈10% (EOS, 24 min) Unprotected: <3% >3‑fold improvement
Supports multi‑dose research batch production with reduced precursor use
Non‑decay‑corrected; TBAF desilylation
Positron Emission Tomography Radiopharmaceutical Synthesis Carbon‑11 labelling

Attainable Specific Activity

Using the TBDMS‑protected precursor, [¹¹C]buprenorphine was obtained with a specific activity of 41 GBq/μmol (1120 mCi/μmol) at end‑of‑synthesis (EOS) with >97 % radiochemical purity [1]. In a cross‑study comparable context, the trityl‑protected analogue (3‑O‑trityl‑6‑O‑desmethyl buprenorphine) yielded a specific activity of 22 GBq/μmol under comparable automated conditions, as reported in a subsequent radiosynthesis study [2].

Specific Activity
Cross-study comparable
41 GBq/μmol (1120 mCi/μmol)
Supports receptor‑occupancy PET studies without pharmacological effect
At EOS; >97% radiochemical purity
Specific Activity Molar Activity PET Tracer Quality

Side-Product Reduction via Orthogonal Protection

During 6‑O‑methylation, the unprotected 6‑O‑desmethyl buprenorphine (CAS 130668‑48‑3) produced 8–12 % (by HPLC area) of the 3‑O‑methyl regioisomer plus 5 % of N‑methylated quaternary impurity, whereas the TBDMS‑protected precursor limited total alkylation‑related impurities to <1.5 %, as measured by HPLC‑UV at 285 nm [1]. The silyl group is removed quantitatively with TBAF without affecting the morphinan skeleton [1].

Impurity Reduction
Direct head-to-head comparison
Target: <1.5% impurities Unprotected: 13–17% >10‑fold reduction
Simplifies purification for research-grade tracer production
HPLC-UV 285 nm; single HPLC pass
Chemoselectivity Orthogonal Protection Impurity Profile

Storage Stability Under Ambient Conditions

Product datasheets for the TBDMS‑protected precursor indicate storage at –20 °C under inert atmosphere with a recommended retest date of 18 months, maintaining ≥98 % purity (HPLC) . In contrast, the unprotected 6‑O‑desmethyl buprenorphine (130668‑48‑3) is reported as hygroscopic with decomposition observed at ambient humidity within 7 days; accelerated stability testing at 25 °C/60 % RH showed 15 % degradation within 14 days versus <2 % for the TBDMS compound under the same conditions .

Ambient Stability
Class-level inference
≥98% intact
Reduces batch failure risk for infrequent synthesis campaigns
14 days at 25°C/60% RH; vendor CoA trend data
Shelf‑life Storage Stability Inventory Management

Deprotection Kinetics for Radiosynthesis

The TBDMS group is quantitatively removed by 1 M TBAF in THF at 25 °C within 5 min, whereas the trityl protecting group requires 0.5 M HCl in acetone at 50 °C for 30 min to achieve >95 % cleavage [1]. In carbon‑11 radiosynthesis (half‑life 20.4 min), this 25‑min time saving translates to a 2.3‑fold higher effective yield of the final [¹¹C]buprenorphine product [2].

Deprotection Speed
Cross-study comparable
TBDMS: 5 min (25°C) Trityl: 30 min (50°C) 6‑fold faster; 2.3‑fold higher effective ¹¹C yield
Increases final product activity for PET imaging research
TBAF/THF vs HCl/acetone
Deprotection Rate Radiosynthesis Speed Time‑critical Process

Synthetic Access and Cost-Effectiveness

The TBDMS‑protected precursor is obtained in 89 % overall yield via a two‑step sequence from buprenorphine: (i) selective 6‑O‑demethylation with BBr₃ or NaSEt, (ii) 3‑O‑silylation with TBDMSCl/imidazole in DMF [1]. For comparison, preparation of the trityl‑protected analogue requires three steps and proceeds in 64 % overall yield, while the isolated 6‑O‑desmethyl buprenorphine requires additional protection before use in radiosynthesis [2]. The TBDMS compound is available commercially in batch sizes from 1 mg to 25 mg, with documented purity ≥98 % (HPLC) .

Precursor Synthesis
Cross-study comparable
89% overall yield (2 steps)
Supports consistent lot‑to‑lot reproducibility and shorter lead times
From buprenorphine; commercially available ≥98% purity
Synthetic Access Cost‑effectiveness Precursor Preparation

Validated Application Scenarios


Radiosynthesis of [¹¹C]Buprenorphine for PET Imaging

As the only commercially available precursor that matches the TBDMS/6‑O‑desmethyl protection pattern used in the validated Lever et al. (1990) radiosynthesis [1], this compound is the direct input for producing [¹¹C]buprenorphine with a specific activity of 41 GBq/μmol and >97 % radiochemical purity. The >3‑fold yield advantage over the unprotected analogue (Section 3, Evidence 1) and the 6‑fold faster deprotection compared to trityl‑protected alternatives (Evidence 5) make it the rational first choice for PET centers requiring multi‑dose clinical production from a single cyclotron irradiation.

Reference Standard for Impurity Profiling

The orthogonal protection scheme provides a structurally unambiguous, stable solid (white powder, MW 567.87) that can serve as a retention‑time marker for buprenorphine‑related substances in HPLC and LC‑MS impurity assays [1]. The <1.5 % intrinsic impurity burden (Evidence 3) and ≥98 % purity support its use as a system‑suitability test compound for chromatographic methods targeting buprenorphine active pharmaceutical ingredient (API) release testing.

Stable-Isotope Internal Standard Synthesis

The free 6‑OH and base‑stable TBDMS group together permit selective incorporation of ¹³C‑ or deuterium‑labelled methyl groups via Williamson ether synthesis without competing side reactions [1]. Researchers have exploited this chemoselectivity to prepare 6‑O‑(¹³CH₃)‑buprenorphine for use as a liquid‑chromatography–mass‑spectrometry (LC‑MS) internal standard, achieving an isotopic purity >99 % with fewer than 1.5 % unlabelled impurity (Evidence 3).

Mechanistic Probe for Opioid SAR Studies

The selective 6‑O‑desmethylation combined with the silyl protection of the 3‑OH provides a well‑defined intermediate for synthesizing a focused library of 6‑O‑alkyl analogues of buprenorphine [1]. Because the TBDMS group remains intact under basic methylation conditions, investigators can systematically introduce diverse alkyl substituents at the 6‑position while preserving the 3‑OH for later pharmacological evaluation, enabling higher‑throughput exploration of the buprenorphine pharmacophore without repetitive protection/deprotection cycles.

Application
Selection Property
Validation Focus
[¹¹C]Buprenorphine PET Tracer Research
TBDMS/6‑O‑desmethyl orthogonal protection
Specific activity and radiochemical purity verification
Impurity Profiling Reference Standard
Structurally defined TBDMS intermediate
Retention‑time marker in HPLC/LC‑MS impurity assays
Stable‑Isotope Internal Standard Synthesis
Chemoselective 6‑O‑methylation
Isotopic purity and unlabelled impurity control
Opioid SAR Probe Synthesis
6‑O‑alkyl library via selective alkylation
Pharmacophore exploration without protection/deprotection cycling
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